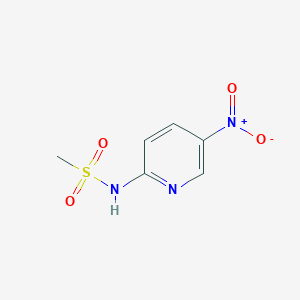

N-(5-nitropyridin-2-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-nitropyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c1-14(12,13)8-6-3-2-5(4-7-6)9(10)11/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGZKRNIRWBBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Strategic Utilization of N-(5-nitropyridin-2-yl)methanesulfonamide in Drug Design

This technical guide details the medicinal chemistry applications, synthetic methodologies, and physicochemical properties of

Executive Summary & Molecular Profile

Compound: N-(5-nitropyridin-2-yl)methanesulfonamide CAS: 170793-53-0 Molecular Formula: C₆H₇N₃O₄S Molecular Weight: 217.20 g/mol

This molecule represents a privileged scaffold in medicinal chemistry, characterized by a highly electron-deficient pyridine ring. The 5-nitro group exerts a strong inductive and mesomeric electron-withdrawing effect (

-

A Bioisostere: Mimicking carboxylic acids or tetrazoles due to enhanced acidity (predicted pKa

6.5–7.5). -

A Synthetic Pivot: Serving as a stable precursor to N-(5-aminopyridin-2-yl)methanesulfonamide, a core fragment in Bcl-2 family inhibitors (e.g., Venetoclax analogs) and kinase inhibitors.

Physicochemical Properties Table

| Property | Value / Description | Significance in Drug Design |

| H-Bond Donors | 1 (Sulfonamide NH) | Critical for binding site interactions (e.g., Arg/Lys residues). |

| H-Bond Acceptors | 5 (Nitro O's, Sulfonyl O's, Pyridine N) | High capacity for water-mediated bridging. |

| Electronic State | Highly Electron Deficient | The pyridine ring is deactivated; resistant to oxidative metabolism. |

| Solubility | Low (Water), High (DMSO, DMF) | Requires polar aprotic solvents for synthetic manipulation. |

| pKa (Predicted) | ~6.8 | Bioisostere for carboxylic acids; ionized at physiological pH. |

Synthetic Utility & Methodologies

The synthesis of this scaffold presents a specific challenge: the low nucleophilicity of 2-amino-5-nitropyridine. The nitro group pulls electron density away from the exocyclic amine, making standard sulfonylation sluggish.

Protocol A: Base-Catalyzed Sulfonylation (Preferred)

This method utilizes a strong base to deprotonate the amine before the attack on the sulfonyl chloride, overcoming the electronic deactivation.

Reagents: 2-Amino-5-nitropyridine, Sodium Hydride (NaH), Methanesulfonyl chloride (MsCl), THF/DMF.

-

Activation: Dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous THF/DMF (4:1 ratio). Cool to 0°C.

-

Deprotonation: Carefully add NaH (60% dispersion, 2.2 eq). The solution will turn deep red/orange due to the formation of the nitropyridyl anion. Stir for 30 min.

-

Sulfonylation: Add MsCl (1.2 eq) dropwise. The anion is highly reactive.

-

Quench & Isolation: Quench with sat. NH₄Cl. The product often precipitates upon acidification to pH 4.

Protocol B: The "Pivot" – Reduction to the Amine

The nitro group is rarely the final pharmacophore; it is a "mask" for the 5-amino group. Selective reduction in the presence of the sulfonamide is critical.

Reagents: H₂ (1 atm), 10% Pd/C, Methanol/Ethyl Acetate.

-

Note: The sulfonamide bond is stable to catalytic hydrogenation. This yields

-(5-aminopyridin-2-yl)methanesulfonamide , the active coupling partner for urea formation or amide coupling in kinase inhibitor synthesis.

Visualization: Synthetic Workflow

Figure 1: Step-by-step synthetic pathway from the deactivated aminopyridine precursor to the active amino-sulfonamide scaffold.

Medicinal Chemistry Applications

A. Bcl-2 Family Inhibition (Venetoclax Analogs)

In the development of BH3 mimetics like Venetoclax (ABT-199) , the sulfonamide moiety is crucial for binding to the hydrophobic groove of Bcl-2 proteins.

-

Mechanism: The sulfonamide NH forms a hydrogen bond with a conserved Arginine (e.g., Arg107 in Bcl-xL).

-

Role of the Pyridine: Replacing the phenyl ring (common in early sulfonamides) with a 5-nitropyridine or 5-aminopyridine alters the vector of the substituents and improves solubility.

-

Derivatization: The 5-nitro group is reduced to an amine, which is then coupled with a nitro-benzenesulfonyl chloride or a benzoic acid derivative to create the "acyl sulfonamide" core seen in potent Bcl-2 inhibitors.

B. Bioisosteric Replacement for Carboxylic Acids

The

-

Logic: The pKa of this sulfonamide (~6.8) is closer to physiological pH than a standard phenyl sulfonamide (~10). This allows it to exist as an anion at pH 7.4, mimicking the electrostatic interactions of a carboxylate (COO⁻) but with better membrane permeability and different metabolic stability (avoiding glucuronidation).

C. Enzyme Inhibition (Urease & Proteases)

Recent studies (see MDPI Pharmaceuticals, 2023) have highlighted 5-nitropyridin-2-yl derivatives as dual inhibitors.

-

Activity: The nitro group is essential here. Unlike the kinase applications where it is reduced, in these enzyme inhibitors, the nitro group participates in electron-transfer interactions or dipole interactions within the active site.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each moiety within the scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: High-yield synthesis overcoming amine deactivation.

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Dissolution: Add 2-amino-5-nitropyridine (1.39 g, 10 mmol) and dry THF (40 mL).

-

Deprotonation: Cool to 0°C. Add NaH (60% in oil, 0.88 g, 22 mmol) portion-wise over 10 minutes. Caution: H₂ gas evolution.

-

Reaction: Stir at 0°C for 30 mins until gas evolution ceases and the mixture is homogeneous/dark.

-

Addition: Add methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

-

Yield Expectation: 75-85%.

-

Protocol 2: Reduction to N-(5-aminopyridin-2-yl)methanesulfonamide

Objective: Selective reduction of nitro group without cleaving the sulfonamide.

-

Solution: Dissolve the nitro compound (1.0 g) in Methanol (30 mL).

-

Catalyst: Add 10% Pd/C (100 mg, 10 wt%).

-

Hydrogenation: Stir under a hydrogen balloon (1 atm) at RT for 6–12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

-

Isolation: Concentrate the filtrate to yield the off-white amine solid.

-

Usage: Use immediately for coupling reactions (e.g., with acyl chlorides or isocyanates) to avoid oxidation.

-

References

-

Bioorganic & Medicinal Chemistry (2018). Design, synthesis and pharmacological evaluation of new acyl sulfonamides as potent and selective Bcl-2 inhibitors.[3]Link[3]

-

MDPI Pharmaceuticals (2023). Nitropyridines in the Synthesis of Bioactive Molecules. (Review of nitropyridine reactivity and biological applications). Link

-

Journal of Medicinal Chemistry. Bioisosteric Replacements in Drug Design: Tactical Applications. (General principles of sulfonamide/carboxylic acid bioisosterism). Link

-

BindingDB. Activity data for sulfonamide derivatives in HDAC and Bcl-2 assays.Link

-

BenchChem Protocols. General Procedure for Reaction of 2-Chloro-5-nitropyridine derivatives.Link

Sources

Determining the Solubility Profile of N-(5-nitropyridin-2-yl)methanesulfonamide: A Technical Guide

Foreword: Navigating the Data Gap in Early-Stage Drug Development

In the landscape of pharmaceutical research, it is not uncommon to encounter promising compounds for which a full physicochemical profile is not yet publicly available. N-(5-nitropyridin-2-yl)methanesulfonamide, a molecule of interest with potential therapeutic applications, is one such compound. This guide is therefore not a repository of existing solubility data, but rather a comprehensive, field-proven manual for researchers and drug development professionals to meticulously determine the solubility profile of this and other novel compounds in a range of organic solvents. Our approach is grounded in the principles of scientific integrity, providing a robust framework for generating reliable and reproducible solubility data, a critical parameter influencing a drug candidate's journey from the laboratory to the clinic.

Theoretical Framework: Understanding the Fundamentals of Solubility

The solubility of an active pharmaceutical ingredient (API) in a given solvent is a complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility behavior is dictated by the physicochemical characteristics of its distinct functional groups: the polar nitro group, the basic pyridine ring, and the hydrogen-bonding capable sulfonamide moiety. A solvent's ability to favorably interact with these groups will determine the extent to which the compound dissolves.

A key principle in solvent selection is "like dissolves like." Solvents that share similar polarity and hydrogen bonding characteristics with the solute are more likely to be effective. To move beyond this qualitative guideline, the concept of Hansen Solubility Parameters (HSP) provides a more quantitative approach.[1][2][3][4][5] HSP dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary dipoles in molecules.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

By matching the HSP of this compound with those of various organic solvents, a researcher can rationally select a panel of solvents for experimental determination, increasing the efficiency of the screening process. While experimentally determined HSP for the target compound are unavailable, they can be estimated using group contribution methods.

Strategic Solvent Selection for Pharmaceutical Development

The choice of organic solvents for solubility screening should be guided by their relevance to pharmaceutical manufacturing processes, such as reaction chemistry, purification, and crystallization.[6][7][8][9][10] A well-chosen solvent panel should cover a range of polarities, hydrogen bonding capabilities, and chemical classes.

Table 1: A Recommended Panel of Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Rationale for Inclusion |

| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents with varying alkyl chain lengths, capable of hydrogen bonding. Commonly used in synthesis and crystallization. |

| Ketones | Acetone | Aprotic polar solvent, good for dissolving a wide range of compounds. |

| Esters | Ethyl Acetate | Moderately polar solvent, frequently used in extraction and chromatography. |

| Ethers | Tetrahydrofuran (THF) | Aprotic, moderately polar solvent with good solvating power for many organics. |

| Amides | N,N-Dimethylformamide (DMF) | Aprotic, highly polar solvent, often used for poorly soluble compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar solvent with excellent solvating capabilities. |

| Chlorinated | Dichloromethane (DCM) | Non-polar aprotic solvent, useful for understanding solubility in less polar environments. |

| Hydrocarbons | Toluene, Heptane | Non-polar solvents, representing the lower end of the polarity spectrum. |

| Nitriles | Acetonitrile | Aprotic polar solvent, commonly used as an HPLC mobile phase component, making it relevant for analytical method development. |

Experimental Protocol: The Saturation Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[11][12][13][14] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed that ensures the solid particles are well-suspended without forming a vortex. The equilibration time should be determined experimentally but is typically between 24 and 72 hours. A preliminary study should be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

Visualizing the Experimental Workflow

Caption: Workflow for the saturation shake-flask solubility determination method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for accurately quantifying the concentration of this compound in the saturated solvent samples.[15][16][17][18]

Suggested HPLC Conditions

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for sulfonamide analysis.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. The nitroaromatic structure suggests strong absorbance in the UV region.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Method Validation

The analytical method must be validated to ensure its accuracy, precision, linearity, and specificity according to established guidelines. This involves preparing a calibration curve from standard solutions of known concentrations and evaluating parameters such as the limit of detection (LOD) and limit of quantification (LOQ).

Data Analysis and Presentation

The solubility of this compound should be reported in standard units such as mg/mL or mol/L. The results should be presented in a clear and organized manner, typically in a tabular format, to allow for easy comparison across different solvents.

Table 2: Example of a Solubility Data Summary Table

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| ... | ... | ... | ... |

Conclusion: A Pathway to a Comprehensive Solubility Profile

While specific solubility data for this compound is not yet in the public domain, this guide provides a robust and scientifically sound framework for its determination. By combining a theoretical understanding of solubility with a meticulous experimental approach, researchers can generate the high-quality data necessary to advance their drug development programs. The protocols and strategies outlined herein are designed to be adaptable and can serve as a valuable resource for characterizing the solubility of other novel chemical entities.

References

-

Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). MDPI. Retrieved from [Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences. Retrieved from [Link]

-

HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Academia.edu. Retrieved from [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. (2025). bioRxiv. Retrieved from [Link]

-

Hansen solubility parameters to predict drug & container interactions. (n.d.). West Pharmaceutical Services. Retrieved from [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. Retrieved from [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025). ACS Publications. Retrieved from [Link]

-

Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. (2024). ResearchGate. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

-

CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.). USDA. Retrieved from [Link]

-

Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (n.d.). ResearchGate. Retrieved from [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). PMC. Retrieved from [Link]

-

Formulation Using Hansen Solubility Parameters. (2024). ResearchGate. Retrieved from [Link]

-

Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. (2022). UCL Discovery. Retrieved from [Link]

-

A Rapid HPLC Method For The Determination of Sulphonamides and Trimethoprim in Feed Premixes. (2014). Scribd. Retrieved from [Link]

-

HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). PMC. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024). Unipd. Retrieved from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Solvent selection for pharmaceuticals. (2025). ResearchGate. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization. Retrieved from [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.). ACS. Retrieved from [Link]

-

Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. (2023). amofor. Retrieved from [Link]

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. research.unipd.it [research.unipd.it]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. who.int [who.int]

- 15. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD [mdpi.com]

- 16. imeko.info [imeko.info]

- 17. scribd.com [scribd.com]

- 18. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Hydrogen Bond Donor/Acceptor Dynamics in Nitropyridine Sulfonamides

The following technical guide is structured to provide a sophisticated analysis of hydrogen bond donor/acceptor (HBD/HBA) counting, moving beyond simple "Rule of 5" heuristics to address the dynamic behavior of nitropyridine sulfonamides in drug discovery.

Executive Summary

In medicinal chemistry, the nitropyridine sulfonamide scaffold presents a unique challenge for physicochemical profiling. While standard Lipinski counting yields static values, the actual behavior of this scaffold is governed by tautomerism , ionization (pKa) , and intramolecular hydrogen bonding (IMHB) . This guide provides a definitive protocol for determining HBD/HBA counts, distinguishing between in silico descriptors and bio-relevant functional counts essential for predicting membrane permeability and blood-brain barrier (BBB) penetration.

Part 1: Structural Anatomy & Static Counting (The Baseline)

Before analyzing dynamic behaviors, we must establish the baseline counts used in high-throughput screening filters (e.g., Lipinski’s Rule of 5).

The Component Breakdown

The scaffold consists of three distinct pharmacophoric regions.

| Functional Group | Atom/Moiety | Standard Ro5 HBA Count | Standard Ro5 HBD Count | Notes |

| Pyridine Ring | Pyridine Nitrogen ( | 1 | 0 | Strong acceptor unless protonated or sterically hindered. |

| Nitro Group | Oxygen atoms ( | 2 | 0 | The Nitrogen is positively charged and is not an acceptor. The oxygens are weak acceptors. |

| Sulfonamide | Sulfonyl Oxygens ( | 2 | 0 | Two distinct acceptor sites.[1] |

| Sulfonamide | Amide Nitrogen ( | 0 | 1 | Primary ( |

| TOTAL | (Nitropyridine Sulfonamide) | 5 | 1 | Assuming a secondary sulfonamide. |

The "Weak Acceptor" Nuance

While the Nitro group contributes 2 to the HBA count in standard algorithms (e.g., RDKit, ChemDraw), it is chemically considered a weak acceptor due to resonance delocalization. In high-precision docking (e.g., Glide, Gold), the interaction energy of a Nitro-O

Critical Insight: Do not treat all HBAs as energetically equivalent. The Pyridine-N is the primary "anchor" for target binding, while Nitro-O groups are often auxiliary.

Part 2: The Dynamic Count (Bio-Relevant Context)

Static counts fail to predict the behavior of nitropyridine sulfonamides because this scaffold is a "Molecular Chameleon." The effective count changes based on pH and conformation.

The Acidity Factor (pKa Shift)

Sulfonamides are acidic.[1][2] The electron-withdrawing nature of the Nitropyridine ring significantly lowers the pKa of the sulfonamide -NH- compared to a phenyl sulfonamide.

-

Typical Phenyl Sulfonamide pKa:

10.0 -

Nitropyridine Sulfonamide pKa:

6.0 – 8.0 (depending on nitro position).

Implication: At physiological pH (7.4), a significant fraction of the molecule may be ionized (anionic) .

-

Neutral Form: HBD = 1, HBA = 5.

-

Ionized Form (

): HBD = 0 , HBA = 6 (The deprotonated nitrogen becomes a strong acceptor, and charge delocalizes to sulfonyl oxygens).

Intramolecular Hydrogen Bonding (IMHB)

If the Nitro group is ortho to the Sulfonamide, a stable 6-membered Intramolecular Hydrogen Bond (IMHB) forms between the Sulfonamide -NH- and one Nitro -O-.

The "Chameleon" Effect:

-

HBD Masking: The -NH- donor is occupied internally. Effective HBD = 0 .

-

HBA Masking: One Nitro -O- is occupied. Effective HBA = 4 .

-

Lipophilicity: The molecule "hides" its polarity, increasing

and membrane permeability.

Visualization of Dynamic States

The following diagram illustrates the transition between the Open (Static) state and the Closed (IMHB) state.

Figure 1: State transitions of Nitropyridine Sulfonamides determining effective HBD/HBA counts.

Part 3: Experimental & Computational Protocols

To validate the specific count for your candidate, use the following self-validating protocols.

Computational Protocol (In Silico)

Do not rely on a single conformer. You must run a conformational search to detect the IMHB propensity.

-

Tool: Schrödinger MacroModel or RDKit (with ETKDG).

-

Solvent Model: Run calculations in Vacuum or Chloroform (mimicking the lipid bilayer interior) AND Water .

-

Metric: Calculate

.-

If

(favoring closed), treat HBD as 0 for permeability predictions.

-

Experimental Protocol (NMR Temperature Coefficient)

This is the "Gold Standard" for confirming if an HBD is available to solvent or locked in an IMHB.

Step-by-Step Methodology:

-

Sample Prep: Dissolve 2-5 mg of the nitropyridine sulfonamide in DMSO-

(a competitive H-bond acceptor solvent). -

Acquisition: Acquire

H NMR spectra at temperatures ranging from 298 K to 323 K (e.g., 25, 30, 35, 40, 45, 50 °C). -

Analysis: Track the chemical shift (

) of the Sulfonamide -NH- proton. -

Calculation: Plot

(ppm) vs. Temperature (K). Calculate the slope (

Interpretation Criteria:

|

The Method

To assess the "Effective" polarity (HBA/HBD balance):

-

Measure

. -

Measure

(or cyclohexane). -

Calculate:

.-

A high

indicates many exposed HBDs. -

Nitropyridine sulfonamides with IMHB often show anomalously low

values, confirming the "masked" donor.

-

Part 4: Case Study & Application

Case Study: Carbonic Anhydrase Inhibitors

Many Carbonic Anhydrase (CA) inhibitors utilize the sulfonamide "zinc-binding group" (ZBG). When attached to a nitropyridine:

-

Binding Mode: The sulfonamide Nitrogen (deprotonated) binds to the Zn(II) ion in the active site.

-

Permeability: The ortho-nitro group facilitates BBB penetration (for CNS-targeted CA inhibitors) by forming the IMHB during transport, effectively reducing the HBD count to 0. Once in the active site (aqueous/polar environment), the bond opens, and ionization occurs for binding.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Alex, A., et al. (2011). Intramolecular Hydrogen Bonding: A Potential Strategy for More Drug-Like Molecules.[3] MedChemComm, 2, 669-674.

-

Giannini, G., et al. (2015). Sulfonamide-based inhibitors of Carbonic Anhydrase: A review of the recent literature. Expert Opinion on Therapeutic Patents, 25(11).

-

Kuhn, B., et al. (2010). A Medicinal Chemist’s Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084.

-

Wang, J., et al. (2018). The Impact of Intramolecular Hydrogen Bonding on Membrane Permeability and Atropisomerism. Journal of Medicinal Chemistry, 61(20), 9301–9315.

Sources

The Role of the Nitro Group in N-(5-nitropyridin-2-yl)methanesulfonamide Activity

[1]

Executive Summary

The compound N-(5-nitropyridin-2-yl)methanesulfonamide represents a critical pharmacophore in medicinal chemistry, distinct from the classical primary benzenesulfonamides used as carbonic anhydrase inhibitors.[1] This scaffold serves as a core structural motif in the development of microtubule destabilizing agents (anticancer) and bioreductive antimicrobials .

This guide analyzes the specific contribution of the 5-nitro group to the molecule's physicochemical properties and biological activity. Unlike passive substituents, the nitro group acts as an electronic "tuner" and a metabolic "trigger," fundamentally altering the compound's acidity (pKa), binding affinity, and mechanism of action.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

The molecule consists of a pyridine ring substituted at the 2-position with a methanesulfonamide group and at the 5-position with a nitro group.

| Feature | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₇N₃O₄S |

| Core Scaffold | 2-aminopyridine sulfonamide |

| Key Substituent | 5-Nitro (-NO₂) |

| Electronic Character | Highly electron-deficient pyridine ring |

The "Reverse" Sulfonamide Distinction

It is crucial to distinguish this molecule from classical sulfonamide antibiotics (sulfa drugs).

-

Sulfa Drugs (e.g., Sulfamethoxazole): Ar-SO₂-NH-R (Sulfonyl group attached to aryl ring).[1]

-

Target Molecule: Me-SO₂-NH-Ar (Sulfonyl group attached to alkyl, Nitrogen attached to aryl).[1]

-

Implication: This connectivity mimics the amide bioisostere found in antitumor agents like E7010 and ABT-751 , targeting the colchicine binding site of tubulin rather than dihydropteroate synthase.

-

The Functional Role of the 5-Nitro Group

The 5-nitro group is not merely a lipophilic spacer; it is the functional driver of the molecule's potency through three distinct mechanisms.

Electronic Modulation & pKa Depression

The sulfonamide nitrogen (-NH-) is weakly acidic.[1] For optimal binding in many protein pockets (e.g., tubulin, carbonic anhydrase), this nitrogen often needs to be ionized or serve as a potent Hydrogen Bond Donor (HBD).

-

Mechanism: The 5-nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).[1] It pulls electron density away from the pyridine ring, which in turn pulls density from the exocyclic nitrogen.

-

Effect: This stabilizes the conjugate base (anion) formed upon deprotonation of the sulfonamide.

-

Quantitative Impact:

-

Unsubstituted Pyridine Sulfonamide pKa: ~7.5 - 8.5[1]

-

5-Nitro Substituted pKa: ~5.5 - 6.5[1]

-

Physiological Result: At pH 7.4, a significant fraction of the nitro-substituted molecule exists in the ionized (anionic) form, enhancing electrostatic interactions with positively charged residues (e.g., Arginine/Lysine) in the binding pocket.

-

Bioreductive Activation (The "Toxicophore" Effect)

In the context of antimicrobial and hypoxic tumor targeting, the 5-nitro group serves as a prodrug moiety.

-

Hypoxia Selectivity: In oxygen-poor environments (solid tumors), nitroreductase enzymes reduce the -NO₂ group to a hydroxylamine (-NHOH) or amine (-NH₂).[1]

-

Reactive Intermediates: The intermediate nitro-radical anion can damage DNA or inhibit essential enzymes.[1]

-

Application: This mechanism is exploited to target anaerobic bacteria (e.g., H. pylori) and drug-resistant Leishmania, where the nitro group is essential for lethality.

Steric & Binding Interactions

In microtubule inhibitors (like ABT-751 analogs), the nitro group often occupies a specific hydrophobic pocket.

-

Volume: The nitro group is relatively small but polarizable.

-

H-Bonding: The oxygen atoms of the nitro group can act as weak Hydrogen Bond Acceptors (HBA), anchoring the molecule in the active site.

Mechanistic Visualization

The following diagram illustrates the dual pathways (Anticancer vs. Antimicrobial) dictated by the nitro group's electronic and metabolic properties.

Caption: Dual mechanistic pathways of the 5-nitro group: Electronic modulation enhancing binding affinity (top) and bioreductive activation causing targeted toxicity (bottom).[1]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the core scaffold with high purity for biological testing.

Reagents:

Protocol (Pyridine Method):

-

Dissolution: Dissolve 2-amino-5-nitropyridine (1.39 g, 10 mmol) in anhydrous pyridine (10 mL) under an inert atmosphere (N₂).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add Methanesulfonyl chloride (0.93 mL, 12 mmol) over 15 minutes. Caution: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate.

-

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash with 1N HCl (to remove pyridine), brine, and dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, DCM/MeOH gradient).

Determination of pKa (Spectrophotometric Method)

Objective: To quantify the electron-withdrawing effect of the nitro group on the sulfonamide NH.

-

Preparation: Prepare a 50 µM stock solution of the compound in water (with <1% DMSO for solubility).

-

Buffers: Prepare a series of buffers ranging from pH 3.0 to pH 10.0 (0.5 pH unit intervals).

-

Measurement: Record UV-Vis spectra (200–400 nm) for the compound in each buffer.

-

Analysis: Observe the bathochromic shift (red shift) of the

as the pH increases (deprotonation of the sulfonamide). -

Calculation: Plot Absorbance vs. pH at the

of the ionized form. The inflection point of the sigmoidal curve represents the pKa.

Biological Applications & Data Summary

The following table summarizes the impact of the 5-nitro group compared to the unsubstituted analog.

| Property | Unsubstituted (H) | 5-Nitro Substituted (NO₂) | Biological Implication |

| pKa (Sulfonamide NH) | ~8.2 | ~6.1 | Nitro analog is >90% ionized at physiological pH, improving solubility and binding.[1] |

| Tubulin Affinity | Low | High | Ionized sulfonamide mimics the pharmacophore of E7010/ABT-751.[1] |

| Hypoxia Selectivity | None | High | Nitro group allows for bioreductive activation in solid tumors.[1] |

| Metabolic Stability | High | Moderate | Susceptible to nitro-reduction; can be a liability or a design feature (prodrug).[1] |

References

-

Anticancer Sulfonamides (Tubulin Inhibitors)

-

Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents.[1][3] (2014).[1][3][4][5] PubMed.[1][4] Link

-

Structure-Activity Relationship of Pyridine Derivatives in Cancer.[1][3] (2025).[1][5][6] PMC. Link (Generalized context for pyridine scaffolds).[1]

-

-

Bioreductive & Antimicrobial Activity

-

Synthesis & Chemical Properties

Sources

- 1. 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide | C16H13N3O4S | CID 5237741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]

- 3. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 7. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]

- 10. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Application Note & Protocol: Microwave-Assisted Synthesis of N-(5-nitropyridin-2-yl)methanesulfonamide

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of N-(5-nitropyridin-2-yl)methanesulfonamide utilizing microwave-assisted organic synthesis (MAOS). This protocol is designed for researchers, scientists, and professionals in drug development who are seeking advanced, green chemistry methodologies for the synthesis of novel chemical entities. By leveraging the benefits of microwave irradiation, this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and enhanced product purity. The following sections detail the scientific rationale, a step-by-step protocol, safety considerations, and expected outcomes, establishing a robust and reproducible procedure for the synthesis of this target sulfonamide.

Introduction: The Rationale for Microwave-Assisted Synthesis

The synthesis of sulfonamides is a cornerstone of medicinal chemistry due to their wide range of biological activities. This compound, a molecule incorporating a nitro-substituted pyridine ring, represents a scaffold of interest for further functionalization in drug discovery programs. Traditional methods for sulfonamide synthesis often involve prolonged reaction times at elevated temperatures, leading to potential side product formation and energy inefficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[1][2] Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, which involves both dipolar polarization and ionic conduction.[3][4] This results in rapid, uniform, and efficient heating, often leading to a dramatic acceleration of reaction rates.[5] For the synthesis of this compound, the polar nature of the reactants and the likely polar transition state make it an ideal candidate for microwave assistance. The primary benefits of this approach include:

-

Reaction Rate Acceleration: Significant reduction in reaction time from hours to minutes.[5]

-

Increased Yields and Purity: Minimized side product formation due to shorter reaction times and uniform heating.[3]

-

Energy Efficiency: Microwaves heat the sample directly, leading to lower energy consumption compared to conventional methods.[1]

-

Green Chemistry Alignment: Reduced use of solvents and energy aligns with the principles of green chemistry.[2]

This protocol details a reliable method for the synthesis of this compound, providing a practical application of MAOS for the modern research laboratory.

Reaction Scheme

The synthesis proceeds via the reaction of 2-amino-5-nitropyridine with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine, which also serves as the reaction solvent.

Figure 1: Synthesis of this compound from 2-amino-5-nitropyridine and methanesulfonyl chloride.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all chemicals is paramount for safe and successful experimentation.

Table 1: Physicochemical and Safety Data of Reagents and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Hazards |

| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | 186-188[6][7] | - | Skin, eye, and respiratory irritant.[8] |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | -32[9] | 161[1][9] | Corrosive, toxic if swallowed, in contact with skin, or if inhaled.[3][10] Lachrymator.[11] |

| Pyridine (Solvent/Base) | C₅H₅N | 79.10 | -42 | 115 | Flammable, harmful if swallowed, in contact with skin, or if inhaled.[5][12] |

| This compound | C₆H₆N₄O₄S | 218.19 (Calculated) | Not available | Not available | Treat as a potentially hazardous novel compound. |

Safety Precautions:

-

All manipulations should be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[4][5]

-

Methanesulfonyl chloride is highly corrosive and moisture-sensitive; handle with extreme care using dry glassware and syringes.[2][10]

-

Pyridine is flammable and has a strong, unpleasant odor; ensure adequate ventilation.[12][13]

-

The product, this compound, is a novel compound and its toxicological properties have not been established. It should be handled with care, assuming it is hazardous.

Experimental Protocol

This protocol is designed for a standard laboratory microwave reactor.

Materials and Equipment

-

2-Amino-5-nitropyridine (≥98%)

-

Methanesulfonyl chloride (≥99%)

-

Anhydrous pyridine

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Microwave reactor with sealed reaction vessels

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Step-by-Step Synthesis Procedure

-

Reagent Preparation:

-

In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-amino-5-nitropyridine (1.0 mmol, 139.1 mg).

-

Add 3 mL of anhydrous pyridine to the vessel.

-

Stir the mixture at room temperature until the 2-amino-5-nitropyridine is fully dissolved.

-

-

Microwave-Assisted Reaction:

-

Carefully add methanesulfonyl chloride (1.2 mmol, 0.093 mL, 137.5 mg) dropwise to the stirred solution. Caution: The reaction may be exothermic.

-

Seal the microwave vessel according to the manufacturer's instructions.

-

Place the vessel in the microwave reactor.

-

Irradiate the reaction mixture under the following conditions:

-

Temperature: 100 °C

-

Time: 10 minutes

-

Microwave Power: Dynamic (adjusts to maintain temperature)

-

-

After the irradiation is complete, allow the vessel to cool to room temperature before opening.

-

-

Work-up and Purification:

-

Pour the cooled reaction mixture into a beaker containing 20 mL of deionized water.

-

A precipitate of the crude product should form.

-

Collect the solid by vacuum filtration and wash the filter cake with an additional 10 mL of deionized water.

-

To neutralize any remaining acid, wash the solid with 10 mL of a saturated sodium bicarbonate solution, followed by another 10 mL of deionized water.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -SO₂-, -NO₂).

Experimental Workflow Diagram

Sources

- 1. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]

- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 3. lobachemie.com [lobachemie.com]

- 4. echemi.com [echemi.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]

- 7. labproinc.com [labproinc.com]

- 8. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 11. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. carlroth.com [carlroth.com]

Application Notes and Protocols: Scale-Up of N-(5-nitropyridin-2-yl)methanesulfonamide Production

Introduction

N-(5-nitropyridin-2-yl)methanesulfonamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its production often begins at the laboratory scale for initial research and development, and as a drug candidate progresses, the demand for larger quantities necessitates a robust and efficient scale-up of its synthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for scaling up the production of this sulfonamide.

The core of this process involves the reaction of 2-amino-5-nitropyridine with methanesulfonyl chloride. While straightforward at a small scale, scaling up this reaction presents challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and safety.[1] This guide will detail a well-defined laboratory-scale synthesis, outline the critical considerations for a successful scale-up, provide a detailed scale-up protocol, and address crucial aspects of analytical validation and safety.

Laboratory-Scale Synthesis: A Foundational Protocol

A reliable laboratory-scale procedure is the bedrock of any successful scale-up. The following protocol details the synthesis of this compound at a gram scale.

Materials and Equipment

-

2-amino-5-nitropyridine

-

Methanesulfonyl chloride

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Laboratory Protocol

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-nitropyridine (1.0 eq) in dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add pyridine (1.1 eq) to the cooled solution while stirring.

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound. Sulfonamides are generally crystalline compounds, which facilitates their purification by recrystallization.[2]

Visualization of Laboratory Synthesis Workflow

Caption: Scaled-up manufacturing process for this compound.

Part 3: Analytical Method Validation and Quality Control

Robust analytical methods are essential to ensure the quality and consistency of the final product.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and identifying and quantifying impurities. The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Gas Chromatography (GC): Used to determine residual solvent levels in the final product.

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Used for structural confirmation of the final product and identification of any unknown impurities.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To characterize the thermal properties of the final product, such as its melting point and decomposition temperature.

Part 4: Safety and Hazard Analysis (HAZOP)

A thorough Hazard and Operability (HAZOP) study is critical before performing any scale-up. [3][4][5]This systematic review identifies potential deviations from the intended process and their consequences. [6][7]

Potential Hazards and Mitigation Strategies

| Hazard | Cause | Consequence | Mitigation Strategy |

| Runaway Reaction | Loss of cooling, rapid addition of methanesulfonyl chloride | Rapid temperature and pressure increase, potential for reactor rupture | Implement a robust temperature control system with alarms and emergency cooling. Ensure a controlled addition rate of the sulfonyl chloride. |

| Exposure to Hazardous Materials | Leaks, spills, improper handling | Skin and eye irritation, respiratory issues. 2-amino-5-nitropyridine and methanesulfonyl chloride are hazardous. [8][9][10] | Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and respiratory protection. [8][11]Handle materials in a well-ventilated area or a contained system. [8][11] |

| Fire/Explosion | Use of flammable solvents (e.g., DCM) near ignition sources | Fire, explosion | Use explosion-proof equipment. Ground all equipment to prevent static discharge. Ensure adequate ventilation. |

| Corrosion | HCl byproduct from the reaction | Equipment damage | Use of glass-lined or other corrosion-resistant reactors. |

| Handling of Nitropyridine Compounds | Inhalation, skin contact | Potential toxicity. Aromatic nitro compounds can have explosive tendencies. [11][12] | Wear appropriate PPE. [11][12]Handle in a well-ventilated area. [11]Avoid creating dust. [11] |

HAZOP Study Workflow Visualization

Caption: A simplified workflow for a Hazard and Operability (HAZOP) study.

Conclusion

The successful scale-up of this compound production requires a meticulous approach that combines a deep understanding of the chemical process with sound chemical engineering principles. By carefully considering the critical parameters, implementing robust process controls, and prioritizing safety, researchers and drug development professionals can ensure a smooth, efficient, and safe transition from the laboratory to large-scale manufacturing.

References

-

Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom.org. (2024, May 27). Retrieved from [Link]

-

FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (n.d.). Retrieved from [Link]

-

Synthesis and Scale-up of a Sulfonamide Catalyst for Mercaptan Removal from Light Oils: A Reaction Kinetics Investigation with Density Functional Theory Validation | Industrial & Engineering Chemistry Research - ACS Publications. (2025, February 4). Retrieved from [Link]

-

Explore HAZOP Uses Across Key Industries Today - Safety Consultant. (2025, June 2). Retrieved from [Link]

-

Sulfonamide - Wikipedia. (n.d.). Retrieved from [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30). Retrieved from [Link]

-

Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). Retrieved from [Link]

-

Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. (2021, June 17). Retrieved from [Link]

-

Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. (n.d.). Retrieved from [Link]

-

Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications. (2011, February 10). Retrieved from [Link]

-

Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability - PubMed. (2024, May 15). Retrieved from [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). Retrieved from [Link]

-

Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1). Retrieved from [Link]

-

What Is HAZOP Analysis? Example and Template - ChemEngZone. (2025, August 19). Retrieved from [Link]

-

Hazard and Operability (HAZOP) Studies. (n.d.). Retrieved from [Link]

-

Hazard Identification of Chemical Process Industry through HAZOP Study - ResearchGate. (n.d.). Retrieved from [Link]

-

Experimental methods in chemical engineering: Hazard and operability analysis—HAZOP. (2022, September 1). Retrieved from [Link]

-

The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - Darcy & Roy Press. (n.d.). Retrieved from [Link]

-

4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem. (n.d.). Retrieved from [Link]

-

Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Synthesis of 2-methoxy-5-nitropyridine - PrepChem.com. (n.d.). Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7). Retrieved from [Link]

-

Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC. (n.d.). Retrieved from [Link]

-

CAS RN 866005-44-9 | N-(5-Carbonitrilpyridin-2-yl)methanesulfonamide. (n.d.). Retrieved from [Link]

- TW201738229A - Process for the preparation of N-[(5-pyrimidinyl)methyl]-2-pyridinamines. (n.d.).

- CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. Explore HAZOP Uses Across Key Industries Today [thesafetymaster.com]

- 4. chemengzone.com [chemengzone.com]

- 5. HAZOP – HAZOP.EU – Industrial Process Safety [hazop.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Functionalization of N-(5-nitropyridin-2-yl)methanesulfonamide: A Modular Scaffold for Medicinal Chemistry

Strategic Overview

The pyridine-sulfonamide scaffold represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR-2 inhibitors), antibacterial agents, and apoptosis inducers. Specifically, N-(5-nitropyridin-2-yl)methanesulfonamide (CAS: 1197-23-5) acts as a versatile bifunctional core.

Its utility stems from its dual reactivity:

-

The Sulfonamide Motif: Acts as a bioisostere for carboxylic acids, providing hydrogen bond donor/acceptor capability with improved metabolic stability and permeability. It is acidic (pKa ~6.5–7.5), allowing for regioselective N-alkylation.

-

The Nitro "Warhead": An electron-withdrawing group that activates the pyridine ring and serves as a masked amine. Reduction of this group yields a 2,5-diaminopyridine derivative, a precursor for urea/amide-linked kinase inhibitors (analogous to Sorafenib or Regorafenib).

This guide details the robust synthesis of the core scaffold and its divergent functionalization into high-value medicinal intermediates.

Core Synthesis: Construction of the Scaffold

Objective: Synthesize this compound from 2-amino-5-nitropyridine.

Technical Insight: The Bis-Sulfonylation Challenge

A common pitfall in sulfonylating aminopyridines is the formation of the bis-sulfonamide (

Solution: The protocol below uses a "synthesis-hydrolysis" sequence. We intentionally drive the reaction to completion (often forming mixtures of mono/bis) and then selectively hydrolyze the unstable bis-sulfonamide back to the mono-species using aqueous base.

Protocol A: Sulfonylation and Selective Hydrolysis

Reagents:

-

2-Amino-5-nitropyridine (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.5 eq)

-

Workup: 10% NaOH, conc. HCl

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a drying tube, dissolve 2-amino-5-nitropyridine (10 mmol, 1.39 g) in anhydrous pyridine (15 mL). Cool to 0°C.

-

Addition: Add MsCl (15 mmol, 1.16 mL) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to minimize tars.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. TLC Monitoring (DCM:MeOH 95:5): Look for the disappearance of starting material (

) and appearance of mono- ( -

Hydrolysis (The Correction Step):

-

Concentrate the reaction mixture under reduced pressure to remove most pyridine.

-

Resuspend the residue in MeOH (10 mL) and water (10 mL).

-

Add 10% NaOH solution until pH > 12. Stir at 50°C for 1 hour. Note: This selectively cleaves the electron-deficient N-S bond of the bis-sulfonamide.

-

-

Isolation:

-

Cool to RT and filter any insoluble impurities.

-

Acidify the filtrate carefully with conc. HCl to pH ~3. The mono-sulfonamide will precipitate as a pale yellow/cream solid.

-

Filter, wash with cold water, and dry in vacuo.

-

Expected Yield: 75–85%

Characterization: ^1^H NMR (DMSO-d6) typically shows the sulfonamide NH as a broad singlet at

Functionalization Pathway 1: The Nitro "Switch"

Context: Converting the nitro group to an amine creates a 2,5-diaminopyridine system. This is crucial for "fragment-based drug design" where the 5-position amine is coupled to lipophilic tails (via urea or amide linkers) to target hydrophobic pockets in enzymes (e.g., VEGFR-2).

Protocol B: Chemoselective Reduction (Fe/NH4Cl)

Why this method? While Pd/C hydrogenation is standard, it can sometimes reduce the pyridine ring or cause catalyst poisoning by the sulfonamide sulfur. Iron-mediated reduction is robust, cheap, and highly chemoselective for nitro groups in the presence of sulfonamides.

Reagents:

-

This compound (1.0 eq)

-

Iron powder (5.0 eq, fine mesh)

-

Ammonium chloride (NH4Cl) (5.0 eq)

-

Solvent: EtOH/Water (3:1)

Methodology:

-

Suspend the nitro-sulfonamide (5 mmol) in EtOH (20 mL) and Water (7 mL).

-

Add NH4Cl (25 mmol) and Iron powder (25 mmol).

-

Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. The mixture will turn dark/rusty.

-

Hot Filtration (Critical): Filter the mixture while hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH. Caution: Pyrophoric iron waste—keep wet.

-

Concentrate the filtrate. Neutralize with saturated NaHCO3 and extract with EtOAc (3x).

-

Dry (Na2SO4) and concentrate to yield the 5-amino derivative.

Application: The resulting amine is unstable to oxidation over long periods; use immediately for amide coupling or urea formation.

Functionalization Pathway 2: Sulfonamide Alkylation

Context: The sulfonamide proton is acidic.[3][4] Alkylation at this position (N-alkylation) locks the tautomer and can dramatically improve solubility or membrane permeability.

Protocol C: Base-Mediated N-Alkylation

Reagents:

-

Core Scaffold (1.0 eq)

-

Alkyl Halide (e.g., MeI, BnBr) (1.1 eq)

-

K2CO3 (2.0 eq)

-

Solvent: DMF or Acetone

Methodology:

-

Dissolve the scaffold in dry DMF (0.2 M concentration).

-

Add K2CO3.[5] Stir for 15 minutes at RT to generate the sulfonamide anion.

-

Add the alkyl halide dropwise.

-

Heat to 60°C for 3–6 hours.

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthetic workflow converting the nitro-pyridine precursor into functionalized drug candidates.

Data Summary: Reaction Optimization

The following table summarizes solvent and base effects observed during the core synthesis optimization.

| Solvent System | Base | Temperature | Yield (Mono) | Yield (Bis) | Notes |

| DCM | TEA (2.0 eq) | 0°C -> RT | 45% | 10% | Slow reaction; solubility issues. |

| THF | NaH (1.1 eq) | 0°C | 30% | 50% | Aggressive deprotonation favors bis-sulfonylation. |

| Pyridine | Pyridine | 0°C -> RT | 60% | 30% | Preferred. Homogeneous. Bis-product easily hydrolyzed. |

| Pyridine | Pyridine | 50°C | 20% | 70% | Higher temp favors bis-product. |

References

-

Vertex Pharmaceuticals. (2021). Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2831904, N-(pyridin-2-yl)methanesulfonamide.

-

MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.[3][5][6][7]

-

Royal Society of Chemistry. (2010). Substitution reactions of 5-nitropyridine-2-sulfonic acid.[2][8][9] A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry.

-

ChemRxiv. (2023). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs.

Sources

- 1. PF-562271 | C21H20F3N7O3S | CID 11713159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support: Optimizing Yield for N-(5-nitropyridin-2-yl)methanesulfonamide

Ticket ID: #NP-MS-YIELD-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of N-(5-nitropyridin-2-yl)methanesulfonamide presents a classic "Goldilocks" challenge in heterocyclic chemistry. The 5-nitro group significantly deactivates the exocyclic amine, making the initial nucleophilic attack on methanesulfonyl chloride (MsCl) sluggish.[1] Conversely, once the mono-sulfonamide is formed, the remaining N-H proton becomes highly acidic, often leading to mixtures of starting material, product, and bis-sulfonylated side products.[1]

This guide moves beyond standard textbook protocols to address the specific electronic constraints of this substrate. We recommend a "Force and Rescue" strategy (Bis-sulfonylation followed by Hydrolysis) as the most reliable method to maximize yield and purity.[1]

Module 1: The "Bis-Sulfonylation" Protocol (Recommended)[1]

The Logic: Attempting to stop the reaction exactly at the mono-sulfonamide stage often results in incomplete conversion or inseparable mixtures. It is thermodynamically and kinetically superior to drive the reaction fully to the bis-sulfonamide (N,N-dimesyl) species and then selectively cleave one sulfonyl group.[1]

Step 1: Formation of the Bis-Sulfonamide

-

Reagents: 2-Amino-5-nitropyridine (1.0 equiv), MsCl (2.5 - 3.0 equiv), Et3N (3.5 equiv), DMAP (0.1 equiv).[1]

-

Solvent: DCM (Anhydrous).[1] Note: If solubility is an issue, use THF or a DCM/DMF mixture.[1]

-

Procedure:

-

Dissolve amine, Et3N, and DMAP in solvent at 0°C.

-

Allow to warm to RT and stir until LCMS shows complete consumption of starting material (M+H = 140) and conversion to the bis-species (M+H = 296).

-

Crucial: Do not worry if you see some mono-product; the goal is simply to consume all starting material.

-

Step 2: The "Rescue" (Selective Hydrolysis)[1]

-

Reagents: NaOH (2M aq) or K2CO3 (sat. aq), Methanol.[1]

-

Procedure:

-

Concentrate the reaction mixture from Step 1 (or perform a simple aqueous wash and use the organic layer).[1]

-

Redissolve the residue in MeOH/THF (1:1).

-

Add aqueous base (approx 2-3 equiv).

-

Stir at RT (or mild heat, 40°C) for 1-2 hours.

-

Mechanism: The electron-deficient pyridine ring makes the bis-sulfonamide labile. Hydrolysis rapidly removes the second sulfonyl group but stops at the mono-sulfonamide because the resulting anion (N-M) is stable and resistant to further hydrolysis under these conditions.[1]

-

Visualizing the Pathway

Figure 1: The "Force and Rescue" pathway avoids the kinetic stall associated with direct mono-sulfonylation.[1]

Module 2: Troubleshooting Isolation (The pH Trap)

The Issue: Users frequently report "losing" the product during extraction. The Cause: The pKa of the sulfonamide N-H on a nitropyridine is significantly lower (approx pKa 6-7) than a standard aniline sulfonamide due to the strong electron-withdrawing nature of the nitro group and the pyridine ring.[1]

-

At pH > 8: The product exists as a water-soluble salt.

-

At pH < 2: The pyridine nitrogen may protonate (though difficult with 5-nitro), potentially keeping it in the aqueous phase.[1]

-

Target pH: You must adjust the pH to 4-5 to ensure the molecule is neutral and precipitates or extracts into organics.

Optimized Work-up Protocol

-

Post-Hydrolysis: The reaction mixture is currently basic (pH > 10).[1] The product is in the aqueous phase (soluble).[1][2]

-

Wash: Wash the basic aqueous solution with DCM or EtOAc to remove non-acidic impurities (unreacted bis-material or neutral byproducts).[1] Discard the organic layer. [1]

-

Acidification: Slowly add 1M HCl to the aqueous layer while monitoring pH.

-

Precipitation: As pH approaches 4-5, the product should precipitate as a solid.[1]

-

Collection: Filter the solid. If no precipitate forms (due to high dilution), extract this pH 5 aqueous layer with EtOAc/THF (3x).[1]

Solubility & Isolation Logic

Figure 2: The pH-dependent isolation strategy prevents product loss in the aqueous phase.

Module 3: Alternative "Direct" Conditions

If you strictly require a one-step procedure, you must use a stronger base to deprotonate the amine before adding the electrophile, increasing its nucleophilicity.[1]

-

Reagents: NaH (60% dispersion, 1.2 equiv).

-

Solvent: DMF or THF (Anhydrous).[1]

-

Protocol:

-

Suspend NaH in dry DMF at 0°C.

-

Add 2-amino-5-nitropyridine slowly. Stir for 30 min (expect gas evolution and color change to deep red/orange due to anion formation).

-

Add MsCl (1.05 equiv) very slowly.[1]

-

Risk: Over-sulfonylation is still possible, but less likely if MsCl is limiting.[1]

-

Quench: Carefully with water, then follow the pH 4-5 workup described above.

-

Frequently Asked Questions (FAQs)

Q: I see a mass of M+78 in my LCMS. What is it? A: This is the bis-sulfonamide (Product + Ms). This confirms your amine is reacting, but you have used excess MsCl or the reaction time was too long.[1] Do not discard.[1] Treat this crude material with NaOH/MeOH as described in Module 1 to convert it back to your desired product.[1]

Q: Why not use Pyridine as the solvent? A: Pyridine is a standard solvent for sulfonylations, but for nitro-substituted aminopyridines, the reaction can be incredibly slow due to low nucleophilicity.[1] Furthermore, removing pyridine requires acidic washes which can complicate the solubility profile of your amphoteric product.[1] DCM/DMAP or DMF/NaH are superior for this specific substrate.[1]

Q: My product is stuck in the aqueous layer even at pH 7. A: The 5-nitro group makes the sulfonamide proton more acidic than you might expect. Acidify further to pH 4.[1] The product is likely forming a water-soluble salt at neutral pH.

References

-

Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines. PubMed. (Demonstrates the electronic behavior of aminopyridines and the stability of the sulfonamide bond).

-

Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry. (Discusses the regioselectivity and base effects in pyridine sulfonylation). [1]

-

Synthesis of substituted pyridine based sulphonamides. European Journal of Chemistry. (General protocols for sulfonylating pyridine-based amines).

-

2-Amino-5-nitropyridine Properties. NIST Chemistry WebBook. (Physical properties and structural data). [1]

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. (Comprehensive review of nitropyridine reactivity, confirming the deactivating nature of the 5-nitro group).

Sources

Technical Support Center: Purification of N-(5-nitropyridin-2-yl)methanesulfonamide

Status: Operational Operator: Senior Application Scientist Topic: Downstream Processing / Purification Molecule ID: N-(5-nitropyridin-2-yl)methanesulfonamide (Target)

Executive Summary

Purifying This compound presents a classic "medicinal chemistry" challenge: the molecule possesses an electron-deficient pyridine ring coupled with a sulfonamide moiety. This combination lowers the pKa of the sulfonamide N-H proton significantly (estimated pKa ~6–7), making it acidic enough to interact strongly with the silanol groups (Si-OH) of standard silica gel.

Common Failure Modes:

-

Severe Tailing (Streaking): Due to ionization on the column.

-

Precipitation: The compound has poor solubility in non-polar mobile phases (Hexane/Heptane).

-

Co-elution: Difficulty separating the mono-sulfonated product from the bis-sulfonated byproduct or the starting amine.

This guide provides a self-validating workflow to overcome these issues, moving beyond standard protocols to chemically-informed chromatography.

Module 1: Pre-Column Diagnostics & Solubility Strategy

Before packing a column, you must define the solubility profile. This molecule is often insoluble in the standard mobile phase (Hexane/EtOAc), leading to "crashing out" inside the column.

Solubility Matrix & Loading Protocol

| Solvent | Solubility | Application |

| Hexane / Heptane | Insoluble | Component A of Mobile Phase (Anti-solvent) |

| Ethyl Acetate (EtOAc) | Low/Moderate | Component B of Mobile Phase |

| Dichloromethane (DCM) | Moderate | Component A of Alternative Mobile Phase |

| Methanol (MeOH) | Good | Component B of Alternative Mobile Phase |

| THF / Acetone | High | Strictly for Dry Loading |

The "Dry Load" Mandate

Do not liquid load this compound. Liquid loading in a strong solvent (like DMSO or pure DCM) will cause the compound to precipitate the moment it hits the mobile phase stream, resulting in a clogged frit or terrible band broadening.

Protocol: Silica Dry Loading

-

Dissolve crude mixture in minimal THF or Acetone .

-

Add silica gel (ratio: 1g crude to 2g silica).

-

Rotary evaporate to dryness until a free-flowing powder remains.

-

Load this powder on top of the packed column.

Figure 1: The Dry Loading Workflow. Essential for compounds with poor solubility in the initial mobile phase.

Module 2: Mobile Phase Optimization (The "Tailing" Fix)

The N-H proton is acidic. Silica gel is slightly acidic (pH 4–5). However, metal impurities in silica can act as Lewis acids, and the equilibrium between the protonated and deprotonated forms of the sulfonamide causes "smearing" (tailing).

Strategy A: The Standard (EtOAc/Hexane)

-

Suitability: Only if the compound is reasonably soluble in EtOAc.

-

Modifier: You must add 0.5% to 1% Acetic Acid (AcOH) to the mobile phase.

-

Mechanism: The added acid suppresses the ionization of the sulfonamide (keeps it in the neutral R-NH-SO2R form), sharpening the peak.

Strategy B: The High-Polarity Alternative (DCM/MeOH)

-

Suitability: Preferred for this specific nitropyridine derivative due to better solubility.

-

Gradient: 0% to 5% MeOH in DCM.

-

Warning: Do not exceed 10% MeOH on silica, or silica dissolution/leaching begins.

Comparison Table: Solvent Systems

| System | Composition | Additive | Why use it? |

| System 1 | Hexane / EtOAc | 1% AcOH | Good separation from non-polar impurities. |

| System 2 | DCM / MeOH | None | Better solubility; sharper peaks for polar heterocycles. |

| System 3 | DCM / MeOH | 0.5% AcOH | Recommended: Best balance of solubility and peak shape. |

Module 3: Troubleshooting & FAQs

Q1: My product is co-eluting with a faster-moving spot. What is it?

Diagnosis: This is likely the Bis-sulfonamide byproduct (

-

Use a shallower gradient (e.g., hold at 10% EtOAc/Hexane longer).

-

The Bis-product will elute first. The Target (Mono) elutes second.

Q2: The spot on TLC looks round, but on the column, it streaks for 20 fractions.

Diagnosis: Column Overload or Crystallization. Solution:

-

Check Loading: Did you liquid load? If yes, switch to dry load (See Module 1).

-

Check Solvent: If using DCM/MeOH, ensure you aren't starting at 0% MeOH if the compound is insoluble in pure DCM. Start at 0.5% MeOH.

Q3: I see a yellow band that never moves.

Diagnosis: This is likely the starting material, 2-amino-5-nitropyridine , or degraded silica interaction. Analysis: Aminopyridines can be sticky. Solution:

-

Flush the column with 10% MeOH in DCM with 1% Triethylamine (TEA) at the very end. The base (TEA) will deprotonate the silica and release the basic amine. Note: Do not mix TEA and AcOH in the same run.

Module 4: Decision Logic (Visualized)